molecular formula C12H12F5NO B2916728 Valeraldehyde-O-pentafluorophenylmethyl-oxime CAS No. 932710-56-0

Valeraldehyde-O-pentafluorophenylmethyl-oxime

Cat. No. B2916728
CAS RN: 932710-56-0
M. Wt: 281.226
InChI Key: CQVUQQBKUBLHIZ-BLLMUTORSA-N
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Description

Valeraldehyde-O-pentafluorophenylmethyl-oxime, also known as Pentanal-O-pentafluorophenylmethyl-oxime or Valeraldehyde O-2,3,4,5,6-PFBHA-oxime, is an analytical standard . It has the empirical formula C12H12F5NO and a molecular weight of 281.22 .


Molecular Structure Analysis

The molecule contains a total of 31 atoms: 12 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 5 Fluorine atoms .


Physical And Chemical Properties Analysis

Valeraldehyde-O-pentafluorophenylmethyl-oxime is an analytical standard with an assay of ≥98.0% (GC). It has a limited shelf life, with the expiry date indicated on the label. It is suitable for techniques such as HPLC and gas chromatography (GC). The storage temperature is 2-8°C .

Scientific Research Applications

Analytical Chemistry

Valeraldehyde-O-pentafluorophenylmethyl-oxime is utilized as an analytical standard in chromatographic processes, including gas chromatography (GC) and high-performance liquid chromatography (HPLC) . Its role is crucial in the quantification and qualification of chemical substances, ensuring accuracy and precision in analytical results. The compound’s stability and reactivity make it suitable for creating calibration curves and method development in analytical instrumentation.

Environmental Science

In environmental science, this compound finds its application in the analysis of environmental pollutants. It serves as a derivatization agent for the detection of aldehydes and ketones in atmospheric chemistry studies . Its high reactivity with carbonyl groups allows for the effective identification of volatile organic compounds (VOCs) that contribute to air pollution and climate change.

Biochemistry

In biochemistry, this oxime derivative is used in proteomics research to study protein expression and interaction . Its ability to react with specific functional groups makes it a valuable tool for protein modification and labeling, facilitating the exploration of complex biochemical pathways and the discovery of biomarkers for diseases.

Pharmacology

Pharmacological research utilizes Valeraldehyde-O-pentafluorophenylmethyl-oxime in drug discovery and development. It can act as a building block in the synthesis of pharmaceuticals, particularly in the creation of fluorinated compounds that have increased metabolic stability and improved pharmacokinetic properties .

Safety and Hazards

Valeraldehyde-O-pentafluorophenylmethyl-oxime is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]pentan-1-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F5NO/c1-2-3-4-5-18-19-6-7-8(13)10(15)12(17)11(16)9(7)14/h5H,2-4,6H2,1H3/b18-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVUQQBKUBLHIZ-BLLMUTORSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Valeraldehyde-O-pentafluorophenylmethyl-oxime

CAS RN

932710-56-0
Record name 932710-56-0
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